ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

Regiochemistry Pyrazole Structural isomer

Regioisomeric ambiguity in pyrazole building blocks leads to failed syntheses and wasted resources. Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (CAS 1217862-66-2) eliminates this risk as the unambiguous 5-carboxylate regioisomer, distinct from the 3-carboxylate analog (CAS 1217863-08-5). • Unambiguous 5-carboxylate regioisomer-no chromatographic separation needed • Reactive cyanomethyl nitrile handle enables late-stage diversification to amides, tetrazoles, and thioamides • Compact bifunctional scaffold (MW 179.18, TPSA 67.9 Ų) for fragment-based drug discovery and coordination chemistry • Available at 97% purity to minimize byproducts in SAR campaigns

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1217862-66-2
Cat. No. B1451059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
CAS1217862-66-2
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=NN1CC#N
InChIInChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,6H2,1H3
InChIKeySGYSNSWPTUJHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(Cyanomethyl)-1H-Pyrazole-5-Carboxylate: Basic Identity & Procurement Specifications


Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate is a disubstituted pyrazole building block characterized by an N1-cyanomethyl group and a C5-ethyl ester [1]. Its molecular formula is C₈H₉N₃O₂ and its molecular weight is 179.18 g/mol [2]. The computed partition coefficient (XLogP3-AA) is 0.7, and the topological polar surface area is 67.9 Ų [1]. The compound is commercially available from multiple vendors at purity grades of 95% and 97%, typically as a solid . This report evaluates whether this specific substitution pattern provides quantifiable differentiation over closely related pyrazole-5-carboxylate analogs.

Procurement Risk: Regioisomeric Substitution


In the absence of direct comparative reactivity or bioactivity data, the primary risk of generic substitution arises from regioisomeric ambiguity and functional group incompatibility. The target compound is the 5-carboxylate regioisomer; its 3-carboxylate analog (CAS 1217863-08-5) is a distinct chemical entity with different spatial orientation of the ester group . Furthermore, the cyanomethyl substituent introduces a reactive nitrile handle that is absent in simple N-alkyl analogs. The quantitative evidence below, while limited, highlights specific physicochemical property differences that may affect solubility, reactivity, and downstream synthetic utility, making blind substitution unreliable for critical research or production workflows [1].

Quantitative Differentiation Evidence


Regioisomeric Identity: 5- vs. 3-Carboxylate

The target compound is unambiguously identified as the 1-(cyanomethyl)-5-carboxylate regioisomer (InChIKey: SGYSNSWPTUJHNF-UHFFFAOYSA-N) [1]. The 3-carboxylate regioisomer (CAS 1217863-08-5) has a distinct InChIKey and different substitution pattern . No head-to-head reactivity or bioactivity data were identified in the literature.

Regiochemistry Pyrazole Structural isomer

Lipophilicity: Ethyl Ester vs. Carboxylic Acid

The predicted octanol-water partition coefficient for the target ethyl ester is XLogP3-AA = 0.7 [1]. The corresponding carboxylic acid analog (1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid, CAS 1341431-40-0) is expected to have a significantly lower logP (typically ~0.0–0.5 units lower for ester-to-acid transformation) . No experimental logP data are available for head-to-head comparison.

Lipophilicity Drug-likeness LogP

Commercial Purity Specifications

Commercial suppliers offer this compound at two distinct purity grades: 95% (AKSci catalog 4738DG) and 97% (CymitQuimica) . The 97% grade commands a price premium (e.g., €108/100mg, €214/1g) whereas 95% grade pricing is typically lower and may require quotation . Purities below 95% are not commonly listed, indicating a minimum acceptable threshold for synthetic use.

Purity Procurement Quality specification

Application Scenarios


Synthetic Intermediate for JAK Inhibitors

The compound's core structure appears in patent literature claiming cyanomethylpyrazole carboxamides as Janus kinase (JAK) inhibitors [1]. The ethyl ester serves as a protected carboxylate handle, enabling late-stage amidation to generate diverse carboxamide libraries. Its XLogP of 0.7 suggests adequate organic solubility for standard coupling reactions. Researchers can procure the 97% purity grade to minimize byproducts in SAR campaigns.

Agrochemical Intermediate: Herbicide or Fungicide Scaffold

Pyrazole-5-carboxylates are recurring motifs in herbicides (e.g., pyrazosulfuron, pinoxaden). The cyanomethyl group introduces a nitrile functionality that can be further transformed into tetrazoles, amides, or thioamides . The compound is described as an intermediate for agrochemical production across multiple vendor databases. The 95% grade is cost-effective for pilot-scale process development.

Regiochemical Control in Heterocycle Synthesis

The unambiguous 5-carboxylate regioisomer is essential when synthetic routes require precise substitution patterns. The 3-carboxylate isomer (CAS 1217863-08-5) would direct electrophilic substitution to different ring positions. Procurement of the correct isomer eliminates the need for regioisomeric separation, a non-trivial purification challenge.

Building Block for Bifunctional Ligand Design

The combination of a nitrile (hydrogen bond acceptor, dipole) and an ester (metal-coordinating or hydrogen-bonding) in a single small scaffold (MW 179) makes this compound a compact, bifunctional building block for coordination chemistry or fragment-based drug discovery. Its computed topological polar surface area (67.9 Ų) is within the typical range for CNS drug-like fragments.

Technical Documentation Hub

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